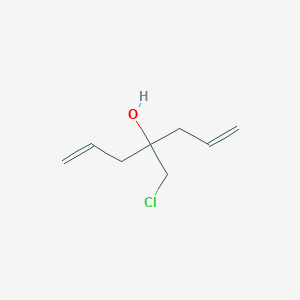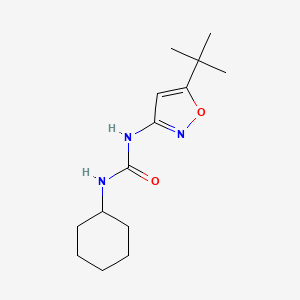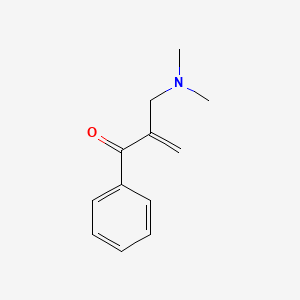![molecular formula C24H18N4O2 B14629585 2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline CAS No. 57437-00-0](/img/structure/B14629585.png)
2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline is a chemical compound with the molecular formula C22H18N2O2. It is a member of the quinoxaline family, which is known for its diverse applications in various fields, including pharmaceuticals, materials science, and organic electronics. This compound is characterized by its unique structure, which includes two methoxyphenyl groups attached to a pyrazinoquinoxaline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline typically involves the condensation of appropriate aromatic diamines with diketones. One common method starts with the reaction of 4-methoxyaniline with glyoxal to form the intermediate 2,3-bis(4-methoxyphenyl)quinoxaline. This intermediate is then subjected to further cyclization reactions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts may also be employed to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinoxaline core, potentially altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings or the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Bis(4-chlorophenyl)quinoxaline
- 2,3-Bis(4-bromophenyl)quinoxaline
- 2,3-Bis(4-nitrophenyl)quinoxaline
Uniqueness
2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline is unique due to the presence of methoxy groups on the aromatic rings. These groups can influence the compound’s electronic properties, solubility, and reactivity, making it distinct from other quinoxaline derivatives. The methoxy groups can also enhance the compound’s potential interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
57437-00-0 |
|---|---|
Molecular Formula |
C24H18N4O2 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
2,3-bis(4-methoxyphenyl)pyrazino[2,3-f]quinoxaline |
InChI |
InChI=1S/C24H18N4O2/c1-29-17-7-3-15(4-8-17)21-22(16-5-9-18(30-2)10-6-16)28-24-20(27-21)12-11-19-23(24)26-14-13-25-19/h3-14H,1-2H3 |
InChI Key |
ZNRZWAHMXDDZEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C4=NC=CN=C4C=C3)N=C2C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


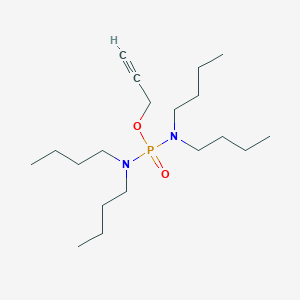
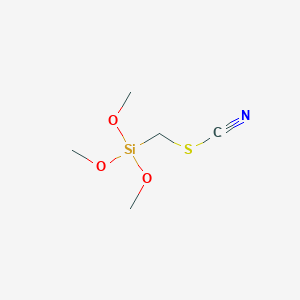
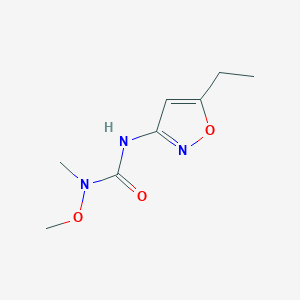
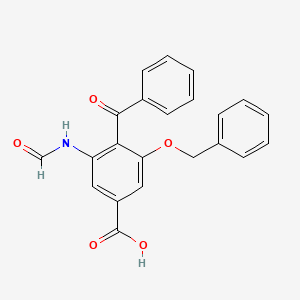
![10H-Phenothiazine, 3-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14629528.png)
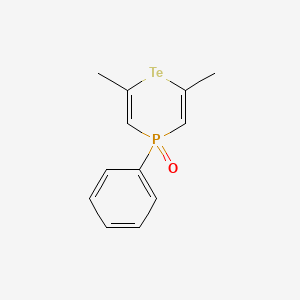

![1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane](/img/structure/B14629542.png)


